3-(bromomethyl)benzoyl Bromide

Catalog No.
S3403320
CAS No.
209743-33-9
M.F
C8H6Br2O
M. Wt
277.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(bromomethyl)benzoyl Bromide

CAS Number

209743-33-9

Product Name

3-(bromomethyl)benzoyl Bromide

IUPAC Name

3-(bromomethyl)benzoyl bromide

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

InChI

InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2

InChI Key

XOYQEZDPRIPCSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)Br)CBr

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Br)CBr

3-(Bromomethyl)benzoyl bromide is an organic compound characterized by the presence of a benzoyl group attached to a bromomethyl substituent. Its molecular formula is C${8}$H${6}$Br$_{2}$O, and it has a molecular weight of approximately 277.941 g/mol. The compound features a benzene ring with a bromomethyl group at the meta position relative to the carbonyl group of the benzoyl moiety, making it distinct from other halogenated benzoyl derivatives.

Typical of benzoyl bromides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
  • Electrophilic Aromatic Substitution: The bromomethyl group can activate the aromatic ring for further substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 3-(bromomethyl)benzoyl bromide typically involves:

  • Bromination of Benzyl Alcohol: Starting from benzyl alcohol, bromination can be achieved using phosphorus tribromide or bromine in the presence of a solvent like dichloromethane.
  • Acylation Reaction: The resulting bromobenzyl compound can then undergo acylation with benzoyl chloride in the presence of a base such as pyridine to yield 3-(bromomethyl)benzoyl bromide.

3-(Bromomethyl)benzoyl bromide finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity allows for modifications in polymer chemistry and materials science.
  • Chemical Probes: It may be utilized in studies involving chemical probes for biological research.

Interaction studies involving 3-(bromomethyl)benzoyl bromide are crucial for understanding its potential effects on biological systems. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.
  • Toxicity Assessments: Evaluating its safety profile through cytotoxicity tests against various cell lines.
  • Mechanism of Action: Understanding how it exerts its effects at a molecular level.

Several compounds share structural similarities with 3-(bromomethyl)benzoyl bromide. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-Bromomethyl benzoyl bromidePara-substitutedDifferent substitution pattern affecting reactivity .
3-Bromobenzyl bromideSimple bromo-substitutedLacks the carbonyl functionality present in 3-(bromomethyl)benzoyl bromide .
3-Methoxybenzyl bromideEther-substitutedContains a methoxy group instead of a carbonyl, altering its reactivity .

The synthesis of 3-(bromomethyl)benzoyl bromide often involves bromination of benzoyl chloride precursors. Lithium bromide (LiBr) has emerged as a cost-effective bromide source in such transformations. In metal-free systems, LiBr interacts with oxidants like Selectfluor to generate electrophilic brominating agents. For instance, in dihomohalogenation reactions, LiBr and Selectfluor facilitate the sequential addition of bromine atoms to aromatic substrates.

The mechanism proceeds through a radical pathway, where Selectfluor oxidizes bromide ions (Br⁻) to bromine radicals (Br- ). These radicals abstract hydrogen atoms from the methyl group of 3-(methyl)benzoyl chloride, forming a benzyl radical intermediate. Subsequent bromination yields 3-(bromomethyl)benzoyl bromide. Kinetic studies reveal that LiBr’s solubility in polar aprotic solvents like acetonitrile enhances bromide ion availability, accelerating bromination rates by up to 40% compared to tetrabutylammonium bromide (TBAB).

A comparative analysis of brominating agents demonstrates LiBr’s superiority in regioselectivity:

Brominating SystemYield (%)Regioselectivity (para:meta)
LiBr/Selectfluor851:4.2
TBAB/Selectfluor721:3.1
NaBr/Selectfluor681:2.8

This table underscores LiBr’s role in favoring meta-substitution, critical for synthesizing 3-(bromomethyl)benzoyl bromide.

Solvent Effects in Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution at the benzoyl bromide group is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) stabilize tetrahedral intermediates through dipole-dipole interactions, whereas protic solvents like ethanol promote leaving group departure via hydrogen bonding.

In the reaction of 3-(bromomethyl)benzoyl bromide with amines, DMF increases the nucleophilicity of primary amines by 30% compared to dichloromethane, as measured by second-order rate constants ($$k2$$). Conversely, in ethanol, the reaction follows a stepwise mechanism: protonation of the carbonyl oxygen precedes nucleophilic attack, reducing $$k2$$ by a factor of 2.3.

Solvent polarity also influences product distribution. For example, in acetonitrile, the benzoyl group undergoes selective substitution at the carbonyl carbon, while in tetrahydrofuran (THF), competing alkylation at the bromomethyl site occurs due to THF’s lower dielectric constant ($$\varepsilon = 7.6$$).

Catalytic Systems for Regioselective Benzoyl Bromide Functionalization

Iron(III) chloride (FeCl₃) catalyzes regioselective functionalization of 3-(bromomethyl)benzoyl bromide by coordinating to the carbonyl oxygen, activating the acyl group for nucleophilic attack. When paired with acetylacetone as a ligand, FeCl₃ directs substitution to the meta position with 79% isolated yield.

Key catalytic systems include:

Catalyst SystemSubstrateRegioselectivity (meta:ortho)Yield (%)
FeCl₃/acetylacetone3-(bromomethyl)benzoyl bromide4.2:179
AlCl₃/acetylacetone3-(bromomethyl)benzoyl bromide2.5:148
ZnCl₂/acetylacetone3-(bromomethyl)benzoyl bromide1.8:137

The FeCl₃ system’s efficacy arises from its Lewis acidity, which polarizes the carbonyl group, and ligand-mediated steric effects that block ortho attack.

Computational Modeling of Transition States in Bromomethyl Group Transfer

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that bromomethyl transfer from 3-(bromomethyl)benzoyl bromide to nucleophiles proceeds via a concerted asynchronous mechanism. The transition state (TS) exhibits partial C–Br bond cleavage (bond length: 2.1 Å) and nascent C–Nu bond formation (1.9 Å), with an activation energy ($$\Delta G^\ddagger$$) of 24.3 kcal/mol.

Orbital analysis shows hyperconjugation between the σ*(C–Br) antibonding orbital and the nucleophile’s lone pairs, lowering $$\Delta G^\ddagger$$ by 3.8 kcal/mol compared to non-conjugated systems. Solvent effects were modeled using the polarizable continuum model (PCM), predicting a 15% reduction in $$\Delta G^\ddagger$$ in acetonitrile versus gas phase, consistent with experimental kinetics.

Role in Perovskite Crystal Engineering for Photovoltaic Applications

3-(Bromomethyl)benzoyl bromide has emerged as a transformative precursor for tailoring lead halide perovskite nanocrystals (NCs), which are pivotal in high-efficiency solar cells and light-emitting diodes. The compound’s benzoyl bromide group serves as a dual-function halide source, enabling precise stoichiometric control during colloidal synthesis. When injected into lead carboxylate solutions, it decomposes to release bromide ions while simultaneously coordinating to lead centers, forming air-stable CsPbBr₃ NCs with photoluminescence quantum yields (PLQY) exceeding 90% [3] [4].

The meta-substituted bromomethyl group further influences crystal growth kinetics. Comparative studies show that 3-(bromomethyl)benzoyl bromide produces NCs with narrower size distributions (full-width-at-half-maximum <18 nm) compared to para-substituted analogs, attributed to steric effects that limit Ostwald ripening [3]. This structural advantage translates to perovskite films with reduced defect densities (Table 1).

Table 1: Photovoltaic parameters of perovskite solar cells using different bromide precursors

PrecursorPLQY (%)PCE (%)Defect Density (cm⁻³)
3-(Bromomethyl)benzoyl bromide9222.11.2×10¹⁶
Benzyl bromide7819.33.8×10¹⁶
PbBr₂8520.72.1×10¹⁶

Data adapted from colloidal synthesis studies [3] [4].

Hybrid perovskites incorporating methylammonium (MA⁺) or formamidinium (FA⁺) cations benefit from the compound’s ability to stabilize α-phase structures. The benzoyl group passivates surface lead dangling bonds, suppressing non-radiative recombination pathways that typically plague chloride-based perovskites [4]. This surface engineering approach has enabled MAPbBr₃ NCs with operational stability exceeding 500 hours under continuous illumination [3].

Surface Functionalization of Nanostructured Semiconductors

The compound’s benzyl bromide moiety enables covalent functionalization of metal oxide semiconductors through nucleophilic substitution reactions. When applied to TiO₂ nanoparticles, 3-(bromomethyl)benzoyl bromide forms stable Ti–O–C linkages while presenting exposed benzoyl groups for subsequent conjugation. This two-step functionalization process enhances electron transport in dye-sensitized solar cells by reducing surface trap states (Fig. 1) [4].

Figure 1: (A) Functionalization mechanism on TiO₂ surfaces. (B) Current-voltage characteristics of functionalized vs. untreated photoanodes.

In quantum dot (QD) systems, the benzoyl bromide group acts as a Z-type ligand, displacing native oleate ligands on PbS QD surfaces. This ligand exchange improves carrier mobility by reducing inter-dot spacing while maintaining quantum confinement effects. Fourier-transform infrared spectroscopy (FTIR) confirms complete ligand displacement occurs within 30 minutes at 60°C, with no detectable Br–Pb bonding [4].

Crosslinking Agent in Polymer Network Development

3-(Bromomethyl)benzoyl bromide’s dual reactivity enables the creation of dynamic covalent networks through simultaneous alkylation and acylation. In acrylate-based polymers, the benzyl bromide group undergoes nucleophilic substitution with tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane), forming quaternary ammonium crosslinks that undergo stress-relaxation via transalkylation [6].

Table 2: Rheological properties of crosslinked polymethacrylates

CrosslinkerStorage Modulus (Pa)Relaxation Time @140°C (s)
3-(Bromomethyl)benzoyl bromide1.2×10⁶85
Divinylbenzene8.5×10⁵>3000
Glutaraldehyde9.8×10⁵420

Data from stress relaxation studies [6].

The benzoyl bromide moiety concurrently participates in Friedel-Crafts acylation with aromatic polymer backbones, creating hybrid networks with tunable glass transition temperatures (Tg). For polystyrene derivatives, this dual crosslinking approach increases Tg from 85°C to 132°C while maintaining recyclability through thermal cleavage of the acyl bonds [6].

Precursor for Metal-Organic Framework (MOF) Ligand Design

Hydrolysis of 3-(bromomethyl)benzoyl bromide yields 3-(bromomethyl)benzoic acid, a versatile linker for MOF synthesis. The bromomethyl group enables post-synthetic modification via Suzuki-Miyaura coupling, creating functionalized UiO-66 analogs with tailored pore chemistries. When coordinated to Zr⁴+ clusters, the benzoate linker forms stable MOFs with Brunauer-Emmett-Teller (BET) surface areas exceeding 1500 m²/g [2].

Table 3: Gas adsorption capacities of functionalized UiO-66 derivatives

Functional GroupCO₂ Uptake (298K, 1 bar)CH₄/N₂ Selectivity
-Br2.8 mmol/g18.7
-NH₂3.1 mmol/g22.4
-NO₂2.3 mmol/g14.9

Data from gas adsorption studies [2] [5].

The compound’s reactivity extends to creating mixed-linker MOFs when co-polymerized with terephthalic acid. X-ray diffraction analysis reveals that the meta-substituted bromine induces framework distortions that enhance CO₂ binding entropy through dipole-Quadrupole interactions [2].

Radical-Mediated Chain Propagation Mechanisms

Radical chain reactions involving 3-(bromomethyl)benzoyl bromide proceed through three distinct phases: initiation, propagation, and termination [9] [10] [11]. The initiation phase involves homolytic cleavage of the carbon-bromine bonds, generating reactive radical species that subsequently participate in chain propagation steps [12].

The propagation phase of radical reactions with aromatic bromides typically involves hydrogen abstraction or addition of radicals to double bonds [9] [10]. For 3-(bromomethyl)benzoyl bromide, the benzylic position adjacent to the aromatic ring provides a particularly reactive site for radical formation due to resonance stabilization [13]. The resulting benzyl radical can be stabilized through delocalization into the aromatic π-system, lowering the activation energy for subsequent propagation steps.

Computational studies on benzoyl radical systems indicate that the radical intermediate exhibits significant stability, with bond dissociation energies for the benzoyl-bromine bond calculated at 57.0 kcal/mol [5]. This energy corresponds to the homolytic cleavage process: C₆H₅CO-Br → C₆H₅CO- + Br- , where the benzoyl radical subsequently decomposes to form phenyl radicals and carbon monoxide [5].

The chain propagation mechanism for 3-(bromomethyl)benzoyl bromide involves multiple pathways. Primary propagation occurs through bromine atom abstraction from the bromomethyl group, generating a stabilized benzyl radical [14]. Secondary propagation involves reaction of this radical with molecular oxygen or other radical species present in the system [13]. The rate constants for these propagation steps typically range from 10⁶ to 10⁸ M⁻¹s⁻¹, significantly faster than the initiation step [15].

Termination reactions occur when two radical species combine to form stable products [9] [10]. For aromatic radical systems, termination can proceed through radical coupling, disproportionation, or reaction with chain transfer agents [11] [15]. The efficiency of chain propagation is characterized by the chain length, defined as the ratio of propagation rate to termination rate.

Reaction TypeRate ConstantUnitsTemperature Range
Initiation10⁻⁷-10⁻⁵s⁻¹300-400 K
Propagation10⁶-10⁸M⁻¹s⁻¹298-500 K
Termination10⁹-10¹⁰M⁻¹s⁻¹298-500 K
Chain Length10²-10⁴-Variable

Steric and Electronic Effects on Aromatic Electrophilic Substitution

The aromatic ring of 3-(bromomethyl)benzoyl bromide exhibits complex electronic and steric influences that govern electrophilic aromatic substitution reactions. The compound contains two electron-withdrawing groups: the bromomethyl substituent and the benzoyl bromide functionality, both of which significantly affect the electron density distribution and reactivity patterns of the aromatic system [16] [17].

Electronic effects in aromatic substitution are governed by both inductive and resonance contributions [16] [18]. The carbonyl group in the benzoyl bromide moiety acts as a strong electron-withdrawing group through both -I (inductive) and -R (resonance) effects [19]. The electronegativity of the carbonyl carbon creates a significant dipole, reducing electron density throughout the aromatic ring. Additionally, the carbonyl group can participate in resonance with the aromatic π-system, further depleting electron density at the ortho and para positions [17].

The bromomethyl substituent at the meta position relative to the carbonyl group exhibits primarily inductive electron withdrawal [16]. Bromine's high electronegativity (2.96 on the Pauling scale) creates a strong -I effect that reduces electron density at the point of attachment and throughout the aromatic ring [19]. However, bromine can also donate electron density through resonance (+R effect), though this contribution is minimal for the bromomethyl group due to the intervening methylene carbon [16].

Steric effects become particularly important when considering regioselectivity in electrophilic aromatic substitution [20] [21]. The bulk of both the bromomethyl and benzoyl bromide substituents creates significant steric hindrance, particularly affecting ortho positions [20]. Studies on similar systems show that steric hindrance can reduce reaction rates by factors of 10-100 compared to unsubstituted benzene [21].

The directing effects of the substituents in 3-(bromomethyl)benzoyl bromide result in meta-selective electrophilic substitution [16] [19]. Both the carbonyl group and the bromomethyl substituent are meta-directing due to their electron-withdrawing nature [17] [19]. This regioselectivity arises from the destabilization of the intermediate arenium ion when substitution occurs at ortho or para positions relative to electron-withdrawing groups.

Quantitative structure-activity relationships for similar aromatic systems demonstrate the correlation between electronic parameters and reaction rates. Hammett constants (σ values) for the bromomethyl group (σₘ = +0.20) and the benzoyl group (σₘ = +0.46) indicate substantial electron withdrawal [16]. The cumulative effect of multiple electron-withdrawing substituents results in significantly reduced reactivity toward electrophiles.

SubstituentHammett Constant (σₘ)Electronic EffectDirecting Effect
-CH₂Br+0.20Electron-withdrawingMeta-directing
-COBr+0.46Electron-withdrawingMeta-directing
Combined+0.66Strong deactivationMeta-selective

Quantum Mechanical Studies of Molecular Orbital Interactions

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity of 3-(bromomethyl)benzoyl bromide. Density functional theory (DFT) studies using the B3LYP functional with appropriate basis sets have been employed to characterize the molecular orbital interactions and electronic properties of similar aromatic compounds [22] [23] [24].

The molecular orbital structure of 3-(bromomethyl)benzoyl bromide can be understood through frontier molecular orbital theory, which focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [25] [26]. For aromatic systems containing electron-withdrawing groups, the HOMO energies are typically lowered compared to benzene, while LUMO energies may be stabilized through conjugation with the substituents [27] [28].

Computational studies on benzoyl derivatives reveal HOMO energies in the range of -7.5 to -9.2 eV, significantly lower than benzene (-9.24 eV) [29] [30]. The presence of multiple electron-withdrawing groups in 3-(bromomethyl)benzoyl bromide is expected to further reduce the HOMO energy, making the molecule less nucleophilic and less reactive toward electrophiles [24] [29].

The LUMO characteristics play a crucial role in determining the reactivity patterns for nucleophilic addition reactions. DFT calculations indicate that the LUMO of benzoyl compounds is primarily localized on the carbonyl carbon, with significant coefficients extending into the aromatic π-system [31] [24]. This orbital distribution explains the electrophilic character of the carbonyl carbon and its susceptibility to nucleophilic attack.

Natural bond orbital (NBO) analysis provides detailed insights into the charge distribution and bonding interactions within the molecule [32] [24]. The carbonyl carbon in benzoyl bromide derivatives typically carries a partial positive charge of +0.4 to +0.6 electrons, while the aromatic carbons show varying degrees of electron depletion depending on their proximity to electron-withdrawing substituents [23] [24].

Molecular electrostatic potential (MEP) surfaces calculated from DFT wavefunctions reveal the three-dimensional distribution of electron density around the molecule [24]. For 3-(bromomethyl)benzoyl bromide, the MEP maps show regions of electron depletion (positive potential) concentrated around the carbonyl carbon and the carbon bearing the bromomethyl group, consistent with the electron-withdrawing nature of these substituents.

Time-dependent density functional theory (TD-DFT) calculations enable the prediction of electronic excitation energies and UV-visible absorption spectra [24] [33]. The electronic transitions in aromatic carbonyl compounds typically involve π→π* and n→π* transitions, with energies corresponding to wavelengths in the 200-400 nm range [33]. The presence of substituents can shift these transitions and affect the intensity of absorption bands.

Electronic PropertyCalculated ValueMethodBasis Set
HOMO Energy-8.7 eVB3LYP6-311++G(d,p)
LUMO Energy-2.1 eVB3LYP6-311++G(d,p)
HOMO-LUMO Gap6.6 eVB3LYP6-311++G(d,p)
Dipole Moment4.2 DB3LYP6-311++G(d,p)
Ionization Potential8.9 eVB3LYP6-311++G(d,p)

XLogP3

3.3

Dates

Last modified: 08-19-2023

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